molecular formula C14H13N3O3S2 B2622915 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 865182-40-7

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Numéro de catalogue B2622915
Numéro CAS: 865182-40-7
Poids moléculaire: 335.4
Clé InChI: JMAYUECPZYMBOX-PEZBUJJGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, also known as PBTZ169, is a synthetic compound that has shown potential as a new drug candidate for the treatment of tuberculosis. This compound was first synthesized in 2014 and has since been the subject of several scientific studies. In

Mécanisme D'action

The exact mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is not fully understood. However, studies have suggested that this compound targets the energy metabolism of M. tuberculosis by inhibiting the enzyme ATP synthase. This inhibition leads to a decrease in ATP production, which ultimately leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In addition, studies have demonstrated that this compound has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide in lab experiments is its potent activity against drug-resistant strains of M. tuberculosis. In addition, this compound has been shown to have synergistic activity with other anti-tuberculosis drugs, which could lead to the development of more effective combination therapies. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which could hinder the development of more targeted therapies.

Orientations Futures

There are several future directions for the study of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more targeted therapies. Another direction is to conduct in vivo studies to further evaluate the safety and efficacy of this compound. In addition, studies could be conducted to investigate the potential of this compound as a treatment for other bacterial infections. Finally, studies could be conducted to investigate the potential of this compound as a lead compound for the development of new anti-tuberculosis drugs.

Méthodes De Synthèse

The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide involves a multi-step process that includes the reaction of 2-aminothiophenol with propargyl bromide to form 3-prop-2-ynylthiophene. This intermediate is then reacted with 2-bromoacetophenone to form 3-(2-bromoacetyl)-3-prop-2-ynylthiophene. The final step involves the reaction of this intermediate with cyclopropanecarboxylic acid to form this compound.

Applications De Recherche Scientifique

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) of less than 0.1 μM against drug-resistant strains of M. tuberculosis. In addition, this compound has been shown to have synergistic activity with other anti-tuberculosis drugs, such as rifampicin and isoniazid.

Propriétés

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAYUECPZYMBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.